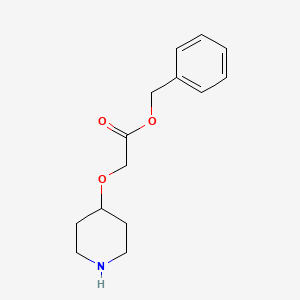

Benzyl 2-piperidin-4-yloxyacetate

Description

Significance of the Piperidine (B6355638) Core as a Privileged Scaffold in Chemical Sciences

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug discovery. researchgate.netnih.govencyclopedia.pub Its prevalence is so significant that it is considered a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Piperidine derivatives are found in numerous FDA-approved drugs and natural alkaloids, demonstrating a wide range of pharmacological activities. researchgate.netencyclopedia.pubresearchgate.net These activities include applications as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.net

The versatility of the piperidine core stems from its ability to be readily functionalized, allowing for the creation of diverse chemical libraries for drug screening. nih.gov Its three-dimensional structure and the basicity of the nitrogen atom are key features that contribute to its ability to interact with biological macromolecules. researchgate.netmdpi.com The piperidine moiety can influence a molecule's pharmacokinetic properties, such as membrane permeability and metabolic stability, which are crucial for the development of effective therapeutic agents. researchgate.net

Structural Features and Chemical Class of Benzyl (B1604629) 2-piperidin-4-yloxyacetate

Benzyl 2-piperidin-4-yloxyacetate is a heterocyclic compound with the molecular formula C₁₄H₁₉NO₃. Its structure is characterized by three key components:

A piperidine ring: This is the central heterocyclic amine. wikipedia.org

A benzyl group: Attached to the nitrogen atom of the piperidine ring.

An acetate (B1210297) moiety: Linked to the piperidine ring at the 4-position via an ether linkage.

Based on these features, Benzyl 2-piperidin-4-yloxyacetate can be classified as an N-substituted piperidine derivative. The presence of the benzyl group makes it a benzylic amine, and the acetate group introduces an ester functionality.

Table 1: Key Structural Features of Benzyl 2-piperidin-4-yloxyacetate

| Feature | Description |

| Core Structure | Piperidine |

| Key Substituents | Benzyl group, Acetate moiety |

| Functional Groups | Amine, Ether, Ester |

| Chemical Class | N-substituted piperidine derivative |

Overview of Research Trajectories Involving the Piperidin-4-yloxyacetate Moiety

Research involving the piperidin-4-yloxyacetate moiety and its derivatives has explored various therapeutic areas. The structural components of these compounds make them attractive candidates for targeting a range of biological receptors and enzymes.

For instance, derivatives of piperidine have been investigated for their potential as inhibitors of enzymes like steroid-5-alpha-reductase and HIV reverse transcriptase. nih.govnih.govnih.gov The N-benzyl piperidine scaffold, in particular, has been a focus in the development of cholinesterase inhibitors for potential use in Alzheimer's disease treatment. researchgate.net Research has shown that the N-benzyl group can be crucial for the biological activity of certain piperidine-based compounds. encyclopedia.pub

Furthermore, the piperidine ring itself is a key structural element in ligands for histamine (B1213489) H3 and sigma-1 receptors, which are targets for antinociceptive (pain-relieving) agents. nih.gov The ability to modify the substituents on the piperidine ring allows for the fine-tuning of a compound's affinity and selectivity for different biological targets.

Contemporary Challenges and Opportunities in the Study of Benzyl 2-piperidin-4-yloxyacetate

The study of Benzyl 2-piperidin-4-yloxyacetate and related compounds presents both challenges and opportunities for researchers. A significant challenge lies in the stereoselective synthesis of substituted piperidines. nih.gov Many biological targets exhibit stereospecific binding, meaning that only one enantiomer of a chiral molecule will have the desired therapeutic effect. Developing synthetic methods that can produce a single, desired stereoisomer in high yield is an ongoing area of research.

Another challenge is optimizing the pharmacokinetic and pharmacodynamic properties of these molecules. While the piperidine core can enhance drug-like properties, achieving the right balance of potency, selectivity, and metabolic stability requires extensive structure-activity relationship (SAR) studies. researchgate.net

Despite these challenges, the field offers numerous opportunities. The versatility of the piperidine scaffold allows for the design of novel compounds with potentially improved therapeutic profiles. nih.gov There is ongoing research into the development of new synthetic methodologies to access a wider range of piperidine derivatives. nih.gov Furthermore, the exploration of piperidine-based compounds as chemical probes can provide valuable insights into biological pathways and disease mechanisms. The synthesis of derivatives of N-benzyl piperidin-4-one oxime has been explored for its potential antimitotic activity, indicating another avenue of research for this class of compounds. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C14H19NO3 |

|---|---|

Molecular Weight |

249.30 g/mol |

IUPAC Name |

benzyl 2-piperidin-4-yloxyacetate |

InChI |

InChI=1S/C14H19NO3/c16-14(11-17-13-6-8-15-9-7-13)18-10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |

InChI Key |

ZZXHGTYIPHJFHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OCC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 2 Piperidin 4 Yloxyacetate and Its Analogues

Strategic Approaches to Piperidine (B6355638) Ring Construction

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. nih.gov Its synthesis is a well-developed field, offering numerous pathways to the required 4-hydroxypiperidine (B117109) precursor.

Intramolecular cyclization represents a fundamental strategy for piperidine synthesis. nih.gov These methods involve forming the ring from a linear precursor containing the requisite atoms. Common approaches include:

Reductive Amination: The cyclization of amino-aldehydes or amino-ketones is a powerful method. For instance, a linear amino-aldehyde can undergo intramolecular cyclization, often catalyzed by an acid, to form a cyclic iminium ion, which is then reduced to the piperidine. nih.gov

Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system can efficiently form the piperidine ring. The stereochemical outcome of this reaction can often be controlled, depending on the substrate and reaction conditions. researchgate.net

Diels-Alder Reaction: A [4+2] cycloaddition between a nitrogen-containing diene and a dienophile, followed by reduction of the resulting double bond, provides a versatile route to functionalized piperidines. nih.gov

Radical Cyclization: Radical-mediated cyclization of unsaturated amino precursors offers another pathway. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can yield various piperidine structures. nih.gov

A one-pot synthesis of cyclic amines from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium provides a simple and efficient cyclocondensation method. organic-chemistry.org Another efficient approach involves the chlorination of amino alcohols using thionyl chloride (SOCl₂), which circumvents the need for traditional multi-step protection-activation-cyclization-deprotection sequences. organic-chemistry.org

Modern catalytic methods have greatly expanded the toolkit for synthesizing substituted piperidines. These protocols often offer high efficiency, selectivity, and functional group tolerance.

A notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method can be used to couple arylboronic acids with a dihydropyridine (B1217469) derivative to generate 3-substituted tetrahydropyridines with high enantioselectivity. nih.govacs.org Subsequent reduction yields the corresponding enantioenriched 3-substituted piperidines. nih.govacs.org This approach has been utilized in the formal syntheses of pharmaceutical agents like Preclamol and Niraparib. acs.org

For 4-substituted piperidines, such as 4-benzylpiperidines, palladium-catalyzed cross-coupling reactions are highly effective. researchgate.net A common precursor, a protected 4-piperidone, can be converted to an organometallic intermediate (e.g., an organozinc compound) via an iodide. This intermediate can then be coupled with an aryl halide using a palladium catalyst to furnish the 4-aryl piperidine. youtube.com

Table 1: Examples of Catalytic Systems for Piperidine Synthesis

| Catalyst System | Reaction Type | Position Functionalized | Reference |

| Rhodium Complex / Chiral Ligand | Asymmetric Reductive Heck | 3 | nih.govacs.org |

| Palladium Complex | Suzuki-Miyaura Coupling | 4 | youtube.com |

| Cobalt(II) Complex | Radical Cyclization | Various | nih.gov |

| Iridium Complex | N-Heterocyclization of Amines with Diols | N/A (Ring Formation) | organic-chemistry.org |

Esterification and Etherification Procedures for the Benzyloxyacetate Chain

Once the 4-hydroxypiperidine precursor is obtained, the next crucial step is the installation of the 2-benzyloxyacetate side chain. This typically involves a two-step process: an etherification to link the piperidine oxygen to an acetate (B1210297) unit, followed by an esterification to form the benzyl (B1604629) ester.

A plausible route for the etherification is the Williamson ether synthesis. The N-protected 4-hydroxypiperidine can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethyl or methyl haloacetate (e.g., ethyl bromoacetate).

The final step is the formation of the benzyl ester. This can be achieved through several standard esterification methods:

Fischer Esterification: The carboxylic acid resulting from the hydrolysis of the ethyl/methyl ester is heated with benzyl alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. libretexts.org To drive the reversible reaction to completion, water is typically removed as it is formed. libretexts.org

Acyl Chloride Method: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride then reacts readily with benzyl alcohol to form the ester.

Reagents for Mild Benzylation: For sensitive substrates, milder reagents that operate under neutral conditions are preferred. 2-Benzyloxy-1-methylpyridinium triflate has emerged as an effective reagent for the synthesis of benzyl ethers and esters from alcohols and carboxylic acids, respectively. beilstein-journals.org

Regioselective Functionalization of the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for introducing structural diversity. In the context of Benzyl 2-piperidin-4-yloxyacetate, the parent compound has a secondary amine (N-H). Analogues are frequently synthesized by functionalizing this nitrogen.

N-alkylation is a common modification. For example, N-benzylation can be achieved by reacting the piperidine with benzyl bromide in the presence of a base like triethylamine (B128534) or potassium carbonate. google.com This reaction is a standard procedure for preparing N-benzyl piperidine derivatives. nih.gov

Other functional groups can also be installed on the nitrogen. For instance, acylation with an acyl chloride or anhydride (B1165640) introduces an amide group. Reductive amination with an aldehyde or ketone provides another route to N-alkyl or N-aryl derivatives. The choice of the protecting group on the nitrogen during the initial synthesis of the piperidine ring is crucial, as it dictates the conditions for its removal and subsequent functionalization. d-nb.inforesearchgate.net

Stereoselective Synthesis of Enantiomeric Forms of Benzyl 2-piperidin-4-yloxyacetate

The creation of enantiomerically pure forms of the title compound is of significant interest, as stereoisomers often exhibit different biological activities. Asymmetric synthesis can be approached in several ways:

Chiral Pool Synthesis: Starting from a commercially available, enantiopure building block, such as a chiral 4-hydroxypiperidine derivative.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity during the piperidine ring formation. Asymmetric hydrogenation of pyridine (B92270) or tetrahydropyridine (B1245486) precursors using chiral rhodium or iridium catalysts is a well-established method. nih.govyoutube.com For example, rhodium-catalyzed asymmetric carbometalation can provide access to enantioenriched 3-substituted piperidines. acs.org

Enzymatic Resolution: Using enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture of an intermediate, allowing for the separation of the two enantiomers.

A three-step process involving the partial reduction of pyridine, followed by a Rh-catalyzed asymmetric carbometalation and a final reduction, can provide access to a wide variety of enantioenriched 3-piperidines. nih.gov

Exploration of Diverse Derivatization Strategies for Benzyl 2-piperidin-4-yloxyacetate Analogues

The core structure of Benzyl 2-piperidin-4-yloxyacetate offers multiple points for modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Benzyl Group: The aromatic ring of the benzyl ester can be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and steric bulk. The benzyl group could also be replaced entirely with other alkyl or aryl groups.

Modification of the Piperidine Ring: Substituents can be introduced at other positions (C2, C3) of the piperidine ring using methods like catalyst-controlled C-H functionalization. d-nb.inforesearchgate.net The choice of catalyst and nitrogen protecting group can direct functionalization to specific sites on the piperidine ring. d-nb.inforesearchgate.net For example, rhodium catalysts have been used to achieve site-selective C-H insertion to generate 2-substituted or 4-substituted analogues. d-nb.info

Variation of the Linker: The ether linkage can be replaced with other functional groups, such as an amine (to form an aminoacetate) or a direct carbon-carbon bond.

N-Substituent Variation: As discussed in section 2.3, a wide array of substituents can be placed on the piperidine nitrogen to explore their impact on the molecule's properties. nih.govunisi.it

Table 2: Potential Derivatization Sites on Benzyl 2-piperidin-4-yloxyacetate

| Site of Derivatization | Potential Modifications | Synthetic Strategy |

| Piperidine Nitrogen | Alkylation, Acylation, Arylation | N-Alkylation, Reductive Amination, Buchwald-Hartwig Amination |

| Benzyl Group | Aromatic Substitution (e.g., F, Cl, MeO) | Use of substituted benzyl alcohols in esterification |

| Piperidine Ring (C2, C3) | Alkylation, Arylation | C-H Functionalization, Cyclization of substituted precursors |

| Ether Linkage | Replacement with Amine, Thioether, etc. | Use of alternative nucleophilic precursors (e.g., 4-aminopiperidine) |

Green Chemistry Principles and Sustainable Synthesis Routes

The synthesis of Benzyl 2-piperidin-4-yloxyacetate, a molecule of interest in pharmaceutical research, traditionally relies on methods that may involve hazardous reagents and solvents. The adoption of green chemistry principles offers a pathway to mitigate these issues. Key strategies for a more sustainable synthesis include the use of alternative energy sources, greener solvents, catalytic methods, and atom-economical reaction designs.

A plausible and common route to synthesize Benzyl 2-piperidin-4-yloxyacetate involves the Williamson ether synthesis. This reaction typically features the coupling of a protected 4-hydroxypiperidine with a benzyl haloacetate derivative in the presence of a base. While effective, this method often employs high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and strong, non-catalytic bases, which present environmental and safety concerns.

Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can significantly reduce reaction times and energy consumption compared to conventional heating methods. numberanalytics.comnih.gov In the context of synthesizing piperidine derivatives and ethers, microwave-assisted synthesis has demonstrated considerable advantages. researchgate.netbenthamscience.comrroij.com For the synthesis of Benzyl 2-piperidin-4-yloxyacetate, a microwave-assisted Williamson ether synthesis could be employed. This approach has the potential to accelerate the reaction between 4-hydroxypiperidine and a benzyl haloacetate, possibly leading to higher yields in shorter timeframes and with reduced side product formation. wikipedia.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes rroij.comwikipedia.org |

| Energy Consumption | High | Low nih.gov |

| Solvent | Often high-boiling solvents (e.g., DMF) | Can be performed with greener solvents or solvent-free rroij.com |

| Yield | Variable, can be moderate to good | Often improved yields wikipedia.org |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like chlorinated hydrocarbons and DMF are effective but pose significant health and environmental risks. rsc.org Green chemistry encourages the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. wikipedia.orgnih.gov For the synthesis of piperidine derivatives, greener solvents like ethanol and even water have been successfully utilized. nih.gov The use of ethyl acetate, considered a greener solvent, has been reported in the purification of piperidine derivatives. acs.org

Furthermore, the ideal green reaction is one that avoids solvents altogether. nih.gov Solvent-free synthesis of piperidine derivatives has been achieved, often in conjunction with microwave irradiation, leading to cleaner reactions and easier product isolation. nih.govnih.gov

Table 2: Properties of Selected Green Solvents

| Solvent | Source | Key Green Characteristics | Potential Application in Synthesis |

|---|---|---|---|

| Water | Renewable | Non-toxic, non-flammable | Medium for certain catalytic reactions nih.gov |

| Ethanol | Biomass | Biodegradable, low toxicity | Reaction solvent for piperidine synthesis researchgate.net |

| Dimethyl Carbonate (DMC) | - | Low toxicity, biodegradable | Greener alternative to DMF in esterifications rsc.org |

| Ionic Liquids | - | Low volatility, recyclable | Solvent for synthesis of piperidine derivatives nih.govrsc.orggoogle.com |

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption.

Phase-Transfer Catalysis (PTC): The Williamson ether synthesis can be significantly improved by employing phase-transfer catalysts. PTC allows for the reaction to occur between reactants in immiscible phases (e.g., an aqueous phase containing the base and an organic phase with the substrate), eliminating the need for hazardous, anhydrous polar aprotic solvents. researchgate.netcrdeepjournal.orgjetir.org This technique has been successfully applied to the synthesis of ethers and other derivatives, often with increased yields and milder reaction conditions. crdeepjournal.orgmdpi.com

Metal and Organocatalysis: Various metal catalysts, including those based on iridium, palladium, and rhodium, have been developed for the efficient synthesis of functionalized piperidines. dicp.ac.cn These catalysts can enable novel, atom-economical routes to complex piperidine structures. Additionally, organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for the synthesis of chiral piperidine derivatives.

Table 3: Catalytic Strategies for Piperidine Derivative Synthesis

| Catalytic Method | Principle | Advantages in Green Synthesis |

|---|---|---|

| Phase-Transfer Catalysis | Facilitates reaction between immiscible reactants. researchgate.net | Avoids hazardous solvents, milder conditions, often higher yields. crdeepjournal.org |

| Metal Catalysis (e.g., Ir, Pd, Rh) | Enables efficient bond formation and cyclization reactions. dicp.ac.cn | High atom economy, high selectivity, lower energy input. |

| Organocatalysis | Uses small organic molecules as catalysts. | Metal-free, often biodegradable catalysts, can provide enantioselectivity. |

By integrating these green chemistry principles—microwave-assisted synthesis, the use of benign solvents or solvent-free conditions, and the application of efficient catalytic systems—the synthesis of Benzyl 2-piperidin-4-yloxyacetate and its analogues can be transformed into a more sustainable and environmentally responsible process.

Structural Elucidation and Conformational Analysis of Benzyl 2 Piperidin 4 Yloxyacetate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of Benzyl (B1604629) 2-piperidin-4-yloxyacetate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and molecular formula can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For Benzyl 2-piperidin-4-yloxyacetate, ¹H and ¹³C NMR studies provide definitive evidence for its structure.

In ¹H NMR analysis, the chemical shifts and splitting patterns of the proton signals correspond to their specific electronic environments. The aromatic protons of the benzyl group typically appear in the downfield region, while the protons of the piperidine (B6355638) ring and the methylene (B1212753) groups are observed at higher field strengths.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum shows distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, and the aliphatic carbons of the piperidine ring.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| 7.30-7.45 (m, 5H) | Ar-H |

| 5.15 (s, 2H) | O-CH₂-Ph |

| 4.10 (s, 2H) | O-CH₂-C=O |

| 3.80-3.95 (m, 1H) | Piperidine C4-H |

| 3.05-3.20 (m, 2H) | Piperidine C2/C6-H (eq) |

| 2.65-2.80 (m, 2H) | Piperidine C2/C6-H (ax) |

| 1.90-2.05 (m, 2H) | Piperidine C3/C5-H (eq) |

| 1.55-1.70 (m, 2H) | Piperidine C3/C5-H (ax) |

| 1.80 (br s, 1H) | NH |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and experimental conditions. The assignments are based on typical values for similar structures.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint of its functional groups. The IR spectrum of Benzyl 2-piperidin-4-yloxyacetate displays several key absorption bands that confirm its structure.

A strong absorption band is typically observed around 1750 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The presence of the C-O single bonds in the ester and ether linkages is confirmed by absorptions in the 1200-1100 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring usually appears as a moderate band in the 3300-3400 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.

| IR Absorption Bands | |

| Frequency (cm⁻¹) | Vibrational Mode |

| 3350-3450 | N-H Stretch |

| 3030-3090 | C-H Stretch |

| 2850-2950 | C-H Stretch |

| 1740-1760 | C=O Stretch |

| 1450-1500 | C=C Stretch |

| 1100-1200 | C-O Stretch |

High-Resolution Mass Spectrometry for Molecular Formula Verification and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. For Benzyl 2-piperidin-4-yloxyacetate (C₁₄H₁₉NO₃), the calculated exact mass is 249.1365 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value.

Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation (m/z 91). Other significant fragments would arise from the loss of the benzyloxycarbonylmethyl group or fragmentation of the piperidine ring.

X-ray Crystallography for Solid-State Structural Determination

Elucidation of Molecular Geometry and Bond Parameters

A crystallographic study of Benzyl 2-piperidin-4-yloxyacetate would reveal the precise spatial arrangement of all atoms. Key parameters that would be determined include:

Bond Lengths: The distances between bonded atoms, such as the C=O and C-O bonds of the ester group, and the C-N and C-C bonds within the piperidine ring.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom. For instance, the sp³ hybridized carbons of the piperidine ring would be expected to have angles close to 109.5°, while the sp² hybridized carbons of the benzyl group would have angles near 120°.

Torsion Angles: These angles describe the rotation around single bonds and are crucial for defining the conformation of the piperidine ring (e.g., chair or boat) and the orientation of the substituents.

Analysis of Crystal Packing and Intermolecular Interactions

As of the latest literature review, a complete single-crystal X-ray diffraction study for Benzyl 2-piperidin-4-yloxyacetate has not been reported in publicly accessible databases. Therefore, the detailed bond parameters and crystal packing information that would be derived from such a study are not currently available.

Conformational Preferences and Dynamics of the Piperidine Ring and Acetate (B1210297) Linker

The conformational landscape of Benzyl 2-piperidin-4-yloxyacetate is primarily dictated by the piperidine ring, a six-membered saturated heterocycle. The flexibility of this ring, along with the rotational freedom of the acetate linker, gives rise to various possible conformations. Understanding these preferences is key to building a comprehensive structural profile of the molecule.

Investigation of Preferred Chair and Non-Chair Conformations

The piperidine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. nih.gov This conformation is almost universally stabilized in piperidine derivatives. nih.gov Non-chair conformations, such as the twist-boat or half-chair, are generally higher in energy and are typically only observed in structurally constrained or highly substituted systems. nih.gov For a molecule like Benzyl 2-piperidin-4-yloxyacetate, the chair conformation is the expected and most stable arrangement of the piperidine ring.

The specific geometry of the chair conformation can be elucidated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum are particularly informative. For instance, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or diequatorial relationships.

Interactive Table 1: Representative ¹H NMR Coupling Constants for a Piperidine Ring in a Chair Conformation.

| Proton Relationship | Typical Coupling Constant (J) in Hz | Implication for Conformation |

| Axial-Axial | 10 - 13 | Strong evidence for a chair conformation |

| Axial-Equatorial | 2 - 5 | Consistent with a chair conformation |

| Equatorial-Equatorial | 2 - 5 | Consistent with a chair conformation |

Note: The exact values can vary depending on the specific substitution pattern and the electronegativity of nearby atoms.

X-ray crystallography is another powerful technique that can provide definitive evidence of the solid-state conformation. yale.edunih.govyale.edu For similar 4-substituted piperidine derivatives, X-ray diffraction studies have consistently shown the piperidine ring in a chair conformation. nih.gov

Influence of Substituents on Conformational Equilibrium

The substituents on the piperidine ring play a critical role in determining the preferred orientation within the chair conformation. In Benzyl 2-piperidin-4-yloxyacetate, the key substituents are the benzyl group on the nitrogen atom (N1) and the 2-oxyacetate group at the C4 position.

The conformational equilibrium of a substituted piperidine involves the ring "flipping" between two chair conformations, which interconverts axial and equatorial substituents. The energetic preference for one conformation over the other is largely governed by steric hindrance. Bulky substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the same side of the ring.

In the case of Benzyl 2-piperidin-4-yloxyacetate, the large 2-oxyacetate group at the C4 position would strongly favor an equatorial orientation to minimize steric clashes. Placing this bulky group in the axial position would introduce significant steric strain. Similarly, the N-benzyl group is also substantial. While the nitrogen atom undergoes rapid inversion, there is also a conformational preference for the N-substituent. In N-methylpiperidine, for instance, the methyl group has a preference for the equatorial position to avoid steric repulsion with the axial hydrogens at C2 and C6. stackexchange.com It is therefore highly probable that the benzyl group in Benzyl 2-piperidin-4-yloxyacetate also predominantly occupies the equatorial position.

Interactive Table 2: Predicted Conformational Preferences of Substituents in Benzyl 2-piperidin-4-yloxyacetate.

| Substituent | Position on Piperidine Ring | Predicted Preferred Orientation | Rationale |

| Benzyl Group | N1 | Equatorial | Minimization of steric interactions with axial protons at C2 and C6. stackexchange.com |

| 2-oxyacetate Group | C4 | Equatorial | Minimization of 1,3-diaxial steric strain. |

The combination of these preferences leads to a predicted dominant conformation where both the N-benzyl group and the C4-oxyacetate substituent are in equatorial positions on the chair-shaped piperidine ring. This arrangement provides the most stable, low-energy state for the molecule.

Computational Chemistry and Molecular Modeling Studies of Benzyl 2 Piperidin 4 Yloxyacetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule, which are fundamental to its reactivity and interactions. rroij.com These methods provide a detailed picture of electron distribution and orbital energies.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com

For Benzyl (B1604629) 2-piperidin-4-yloxyacetate, the HOMO is expected to be distributed across the electron-rich regions, namely the π-system of the benzyl ring and the lone pair of the piperidine (B6355638) nitrogen. The LUMO would likely be localized on the electron-deficient carbonyl group of the ester, which can accept electron density. A theoretical calculation would provide precise energy values for these orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzyl 2-piperidin-4-yloxyacetate This data is illustrative and based on typical values for similar organic molecules.

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capability, related to the benzyl and piperidine moieties. |

| LUMO Energy | -1.2 eV | Electron-accepting capability, centered on the ester group. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and relatively low reactivity. |

An Electrostatic Potential (ESP) map illustrates the three-dimensional charge distribution of a molecule, which is critical for understanding non-covalent interactions, particularly with biological receptors. deeporigin.comlibretexts.org These maps use a color spectrum to show regions of varying electron density: red indicates electron-rich areas (negative potential), blue indicates electron-poor areas (positive potential), and green represents neutral regions. avogadro.cc

In a hypothetical ESP map for Benzyl 2-piperidin-4-yloxyacetate, the most electron-rich (red) areas would be concentrated around the oxygen atoms of the ester group due to their high electronegativity and lone pairs. The nitrogen atom of the piperidine ring would also exhibit negative potential. Conversely, electron-poor (blue) regions would be found on the hydrogen atoms, especially the hydrogen attached to the piperidine nitrogen (if protonated), making it a potential hydrogen bond donor. Analyzing the charge distribution helps in predicting how the molecule might orient itself within a receptor's binding site to achieve electrostatic complementarity. ucsb.eduacs.org

Table 2: Hypothetical Mulliken Atomic Charges on Key Atoms of Benzyl 2-piperidin-4-yloxyacetate This data is illustrative and based on quantum chemical calculations of similar structures.

| Atom | Hypothetical Charge (a.u.) | Role in Interaction |

|---|---|---|

| Carbonyl Oxygen (C=O) | -0.55 | Strong hydrogen bond acceptor |

| Ether Oxygen (-O-) | -0.48 | Hydrogen bond acceptor |

| Piperidine Nitrogen | -0.35 (neutral) / +0.80 (protonated) | Hydrogen bond acceptor (neutral) or donor/ionic interaction (protonated) |

| Hydrogens on Benzyl Ring | +0.10 to +0.15 | Weak positive regions for van der Waals contacts |

Molecular Docking Simulations for Predictive Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand) to another (a receptor), such as a protein or enzyme. humanjournals.comscienceinfo.com This method is fundamental in structure-based drug design for identifying potential drug candidates and refining their structures to improve binding affinity. omicsonline.orgnih.gov

Docking simulations would place Benzyl 2-piperidin-4-yloxyacetate into the active site of a selected biological target. The choice of target would be guided by the activities of structurally related compounds. For instance, many piperidine-containing molecules are known to interact with targets like acetylcholinesterase or various G-protein coupled receptors. The simulation would generate multiple possible binding poses, which are then ranked by a scoring function. A plausible binding orientation would likely involve the benzyl group fitting into a hydrophobic pocket, while the more polar ester and piperidine groups engage in specific interactions with polar amino acid residues at the binding site.

The stability of a ligand-receptor complex is determined by the sum of all intermolecular forces. Docking programs calculate a binding score or estimate the free energy of binding based on these contributions. Key interactions for Benzyl 2-piperidin-4-yloxyacetate would likely include:

Hydrogen Bonds: The ester oxygens acting as hydrogen bond acceptors and the piperidine N-H (if protonated) acting as a donor.

Hydrophobic Interactions: The benzyl ring interacting with nonpolar amino acid residues like Leucine, Isoleucine, or Phenylalanine.

Van der Waals Forces: General attractive forces between the ligand and the protein.

Electrostatic Interactions: Favorable contacts between the charged regions of the ligand and complementary regions of the receptor.

Table 3: Hypothetical Binding Energy Contributions for Benzyl 2-piperidin-4-yloxyacetate in a Receptor Site This data is illustrative and represents a typical output from a molecular docking simulation.

| Interaction Type | Energy Contribution (kcal/mol) | Interacting Groups |

|---|---|---|

| Hydrogen Bonding | -3.5 | Ester oxygens with a donor residue (e.g., Serine); Piperidine N-H with an acceptor (e.g., Aspartate) |

| Hydrophobic & van der Waals | -4.2 | Benzyl ring with a hydrophobic pocket |

| Electrostatic | -2.8 | Overall charge complementarity |

| Total Estimated Binding Energy | -10.5 | Indicates a strong, stable binding interaction |

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulates the movements of atoms and molecules over time, allowing for the assessment of the stability of the ligand-receptor complex and revealing important conformational changes. zib.derowan.eduyoutube.com An MD simulation of the Benzyl 2-piperidin-4-yloxyacetate-receptor complex would involve placing it in a simulated physiological environment (water and ions) and observing its behavior over nanoseconds. Key analyses include monitoring the root-mean-square deviation (RMSD) of the ligand to see if it remains stable in its binding pose and tracking the persistence of crucial intermolecular interactions, such as hydrogen bonds, over the course of the simulation. acs.org

Table 4: Hypothetical Molecular Dynamics Simulation Stability Metrics This data is illustrative, representing typical results from a 100 ns MD simulation.

| Metric | Hypothetical Value | Interpretation |

|---|---|---|

| Ligand RMSD (Root-Mean-Square Deviation) | 1.5 Å | A low and stable RMSD suggests the ligand does not diffuse away from the binding site and maintains a consistent pose. |

| Protein RMSD | 2.0 Å | Indicates the overall protein structure remains stable during the simulation. |

| Key Hydrogen Bond Occupancy | > 85% | Shows that critical hydrogen bonds identified in docking are stable and maintained throughout the simulation. |

Analysis of Compound Flexibility and Dynamics in Simulated Environments

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, allowing researchers to observe the conformational flexibility and dynamic behavior of a molecule over time in a simulated physiological environment. For Benzyl 2-piperidin-4-yloxyacetate, MD simulations can reveal how the molecule explores different shapes, which is crucial for its ability to bind to a biological target.

Key Findings from Molecular Dynamics Simulations of Piperidine Derivatives:

| Simulation Parameter | Observation for Piperidine Derivatives | Implication for Benzyl 2-piperidin-4-yloxyacetate |

| Root Mean Square Deviation (RMSD) | Systems containing piperidine ligands generally reach equilibrium within a few nanoseconds of simulation. mdpi.com | The compound is expected to adopt a stable binding mode within a protein target. |

| Root Mean Square Fluctuation (RMSF) | Flexible regions in piperidine-based ligands are often the terminal aromatic groups and linker chains. | The benzyl and acetate (B1210297) moieties are likely to exhibit higher flexibility, allowing them to adapt to the binding pocket. |

| Hydrogen Bonding Analysis | The piperidine nitrogen and ether oxygen are common hydrogen bond acceptors or donors (in its protonated form). nih.gov | These functional groups are likely key interaction points with protein residues. |

Note: The data presented is based on general findings for piperidine derivatives and serves as an illustrative example of the expected behavior of Benzyl 2-piperidin-4-yloxyacetate.

Temporal Evolution of Ligand-Protein Complexes

Understanding how a ligand-protein complex evolves over time is critical for predicting binding affinity and residence time. MD simulations of Benzyl 2-piperidin-4-yloxyacetate in complex with a putative protein target would allow for the analysis of the stability of their interactions.

Upon binding, the initial interactions, such as hydrogen bonds and hydrophobic contacts, may rearrange as the complex settles into a lower energy state. The temporal evolution of these interactions provides a more accurate picture of the binding mode than static docking poses alone. For instance, water molecules in the binding site can play a crucial role in mediating ligand-protein interactions, and their dynamics can be tracked over the course of a simulation.

In studies of piperidine derivatives, the stability of the ligand within the binding pocket is often assessed by monitoring the distance between key interacting atoms of the ligand and protein residues over time. nih.gov A stable complex will show these distances fluctuating around an equilibrium value.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand Design

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Molecular Properties and Interactions

The development of a QSAR model for a series of compounds analogous to Benzyl 2-piperidin-4-yloxyacetate would involve several steps. First, a dataset of compounds with known biological activities (e.g., inhibitory concentrations, IC50) would be compiled. Then, for each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. walisongo.ac.id

Commonly used molecular descriptors in QSAR studies of piperidine-containing compounds include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation that correlates the descriptors with the biological activity. researchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.govarabjchem.org

Illustrative QSAR Model Parameters for Piperidine Analogs:

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | > 0.6 | Indicates a good correlation between the descriptors and the biological activity in the training set. arabjchem.org |

| Q² (Cross-validated R²) | > 0.5 | A measure of the model's predictive ability for new compounds. arabjchem.org |

| Standard Error of Estimation (SEE) | Low value | Indicates a smaller difference between predicted and experimental activities. arabjchem.org |

Note: These values are typical for robust QSAR models and are provided for illustrative purposes.

Identification of Key Structural Features Influencing Biological Responses

A well-validated QSAR model can provide valuable insights into the key structural features that are either beneficial or detrimental to the biological activity of a series of compounds. nih.gov For piperidine derivatives, studies have often highlighted the importance of the substitution pattern on the piperidine ring and the nature of the aromatic moieties. nih.govnih.gov

For Benzyl 2-piperidin-4-yloxyacetate, a QSAR study might reveal that:

The presence of the benzyl group contributes favorably to binding, likely through hydrophobic or pi-stacking interactions.

The ether linkage provides an optimal distance and orientation between the piperidine and benzyl groups.

Modifications to the acetate portion could influence solubility and interactions with the target.

By identifying these key features, medicinal chemists can rationally design new analogs with improved potency and selectivity. For example, if a QSAR model indicates that a bulkier group is tolerated at a specific position on the benzyl ring, new derivatives can be synthesized with various substituents at that position to potentially enhance activity. arabjchem.org

Investigations of Molecular Interactions with Biological Targets in Vitro

Enzyme Modulation and Inhibition Mechanisms (In Vitro Biochemical Assays)

Modulation of Kinase Activity (e.g., WEE1, Aurora, PKMYT-1, CDKs) (In Vitro)

There is no scientific literature available detailing the in vitro effects of Benzyl (B1604629) 2-piperidin-4-yloxyacetate on the activity of WEE1, Aurora kinases, PKMYT-1, or cyclin-dependent kinases (CDKs). The interaction of this specific compound with these or any other kinases has not been reported in the public domain.

Receptor Binding Affinity Profiling (In Vitro Assays)

Sigma Receptor Ligand Binding Characteristics (In Vitro)

Specific data on the binding affinity of Benzyl 2-piperidin-4-yloxyacetate for sigma-1 or sigma-2 receptors is not present in the available scientific literature. While some molecules containing a benzyl-piperidine scaffold have been investigated as sigma receptor ligands, the binding characteristics of Benzyl 2-piperidin-4-yloxyacetate itself have not been determined or published.

Exploration of Interactions with Other Receptors and Ion Channels

A thorough search of scientific databases yielded no information regarding the in vitro binding profile of Benzyl 2-piperidin-4-yloxyacetate at other receptor types or its potential interactions with various ion channels.

Structure-Activity Relationship (SAR) Elucidation for In Vitro Biological Responses

Correlation of Structural Modifications with Observed Molecular Interactions

There are no available studies that have synthesized and tested derivatives of Benzyl 2-piperidin-4-yloxyacetate to establish a structure-activity relationship (SAR). Such studies would be necessary to create a data table correlating structural changes with changes in biological activity.

Mapping of Pharmacophoric Elements Critical for Target Recognition

Without data on its biological targets and the interactions of a series of active analogs, the essential pharmacophoric features of Benzyl 2-piperidin-4-yloxyacetate cannot be determined. Pharmacophore mapping is contingent on experimental data from which a model can be derived.

Mechanistic Investigations at the Molecular and Cellular Level (In Vitro)

Analysis of Compound Influence on Specific Cellular Pathways (e.g., induction of apoptosis in cell lines without mentioning efficacy)

No published research has investigated the effects of Benzyl 2-piperidin-4-yloxyacetate on any cellular pathways, including but not limited to apoptosis, cell cycle regulation, or signal transduction.

Elucidation of Binding Modes and Allosteric Effects on Target Proteins

The biological targets of Benzyl 2-piperidin-4-yloxyacetate are unknown. As such, there are no studies elucidating its binding mode (e.g., through X-ray crystallography or computational docking with a known receptor) or any potential allosteric effects on target proteins.

Future Directions and Research Perspectives for Benzyl 2 Piperidin 4 Yloxyacetate

Development of Novel and Efficient Synthetic Methodologies

The advancement of research on Benzyl (B1604629) 2-piperidin-4-yloxyacetate and its analogues is contingent upon the availability of efficient and versatile synthetic routes. Future efforts in this area should focus on developing methodologies that are not only high-yielding but also scalable, cost-effective, and environmentally benign. Current synthetic strategies for related compounds often involve multi-step processes that can be optimized.

Future synthetic research could explore:

Catalytic Approaches: Investigating the use of transition-metal or organocatalysis for key bond-forming reactions could lead to milder reaction conditions, reduced waste, and improved stereoselectivity. For instance, developing catalytic methods for the etherification of 4-hydroxypiperidine (B117109) or the esterification step could enhance efficiency.

Flow Chemistry: The application of continuous flow technologies could offer significant advantages for the synthesis of Benzyl 2-piperidin-4-yloxyacetate, including improved reaction control, enhanced safety for handling reactive intermediates, and simplified purification processes, making the synthesis more amenable to industrial scale-up.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Convergent Synthesis | Higher overall yield, modularity for library synthesis. | Development of robust coupling reactions. |

| Catalytic Methods | Milder conditions, higher efficiency, reduced waste. | Identification of novel catalysts for C-O bond formation. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in a continuous flow reactor. |

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For Benzyl 2-piperidin-4-yloxyacetate, these techniques can guide the rational design of new derivatives with enhanced biological activity, selectivity, and pharmacokinetic properties. The piperidine (B6355638) scaffold is known to interact with a wide array of biological targets, and computational methods can help prioritize the most promising avenues. clinmedkaz.org

Future computational studies should include:

Molecular Docking and Dynamics: To predict and analyze the binding modes of Benzyl 2-piperidin-4-yloxyacetate derivatives within the active sites of various potential protein targets. rsc.org Molecular dynamics simulations can further elucidate the stability of these interactions and identify key amino acid residues involved in binding. rsc.org

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogues and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with activity. These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts.

In Silico ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. Computational tools can predict parameters like solubility, membrane permeability, and potential for off-target effects, helping to flag and rectify potential liabilities at an early design stage.

| Computational Technique | Application for Benzyl 2-piperidin-4-yloxyacetate | Expected Outcome |

| Molecular Docking | Predict binding poses in targets like GPCRs, ion channels, or enzymes. clinmedkaz.orgrsc.org | Identification of key structural interactions for potency. |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex over time. rsc.org | Assessment of binding stability and conformational changes. |

| QSAR | Correlate physicochemical properties with biological activity. | Predictive models to guide the design of more potent analogues. |

| In Silico ADMET | Predict pharmacokinetic and toxicity profiles. | Prioritization of compounds with favorable drug-like properties. |

Discovery of New Biological Targets and Elucidation of Novel Mechanisms (In Vitro)

The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs acting on a wide range of biological targets. clinmedkaz.org Derivatives of piperidine have shown activities as antibacterial agents, acetylcholinesterase inhibitors, and ligands for various receptors and ion channels. nih.govnih.govscielo.br Therefore, a key future direction is to screen Benzyl 2-piperidin-4-yloxyacetate and its derivatives against a broad panel of biological targets to uncover novel therapeutic applications.

A systematic in vitro investigation could involve:

Broad Target Screening: Initial screening against large panels of receptors, enzymes, and ion channels to identify potential biological targets.

Enzyme Inhibition Assays: Given that many piperidine-containing compounds inhibit enzymes, evaluating the compound against therapeutically relevant enzymes such as acetylcholinesterase, kinases, or proteases is a logical step. nih.govscielo.br

Receptor Binding Assays: Assessing the affinity of the compound for various G-protein coupled receptors (GPCRs) or ligand-gated ion channels, particularly those in the central nervous system, where piperidine structures are often active. rsc.org

Antimicrobial Activity: Evaluating its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as related benzimidazole-piperidine compounds have shown promise in this area. nih.gov

| Potential Biological Target Class | Example(s) | Relevant In Vitro Assay |

| Enzymes | Acetylcholinesterase, Monoamine Oxidase, Kinases | Enzyme inhibition kinetic assays |

| GPCRs | Dopamine Receptors, Sigma Receptors rsc.orgwikipedia.org | Radioligand binding assays, functional assays (e.g., cAMP) |

| Ion Channels | Sodium, Potassium, or Calcium Channels | Electrophysiology (e.g., patch-clamp) |

| Microorganisms | Staphylococcus aureus, Escherichia coli | Minimum Inhibitory Concentration (MIC) determination nih.gov |

Development of Benzyl 2-piperidin-4-yloxyacetate as Chemical Probes for Biological Research

High-quality chemical probes are essential tools for dissecting complex biological pathways and validating novel drug targets. bayer.com Should Benzyl 2-piperidin-4-yloxyacetate or one of its derivatives be found to have high potency and selectivity for a specific biological target, it could be developed into a chemical probe.

The development pathway for a chemical probe would involve:

Identification of a Potent and Selective Ligand: Through the iterative process of design, synthesis, and in vitro testing described above.

Characterization of Mechanism of Action: Clearly defining whether the compound acts as an agonist, antagonist, or inhibitor.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue. This is crucial for confirming that the observed biological effects are due to on-target activity.

Open Access Distribution: Making the probe and its negative control widely available to the research community to facilitate the study of the target's role in health and disease, following models like the Structural Genomics Consortium (SGC). bayer.com

| Characteristic of an Ideal Chemical Probe | Relevance to Benzyl 2-piperidin-4-yloxyacetate |

| Potency | Sub-micromolar or better activity against the intended target. |

| Selectivity | Minimal activity against other related and unrelated targets. |

| Known Mechanism of Action | Clearly defined mode of interaction (e.g., competitive inhibitor). |

| Cellular Activity | Ability to engage the target in a cellular context. |

| Paired with a Negative Control | A structurally close, inactive analogue for robust experiments. bayer.com |

Integration of High-Throughput Screening and Cheminformatics for Accelerated Discovery

To efficiently explore the therapeutic potential of the Benzyl 2-piperidin-4-yloxyacetate scaffold, a combination of high-throughput screening (HTS) and cheminformatics is essential. nih.gov This integrated approach allows for the rapid testing of large numbers of compounds and the extraction of meaningful insights from the resulting data.

The workflow for accelerated discovery would look as follows:

Library Synthesis: Creation of a diverse chemical library based on the Benzyl 2-piperidin-4-yloxyacetate scaffold, varying the substituents on the benzyl ring and modifying the ester functionality.

High-Throughput Screening (HTS): Employing automated biochemical or cell-based assays to rapidly screen the library against selected biological targets identified in section 6.3. nih.gov

Cheminformatics Analysis: Using computational tools to analyze the HTS data. This involves identifying hits, establishing structure-activity relationships (SAR), and building predictive models to guide the next round of synthesis.

Iterative Optimization: The insights gained from cheminformatics are used to design a new, more focused library of compounds with a higher probability of success, creating a closed loop of design-synthesize-test-analyze that accelerates the discovery of lead compounds.

| Phase | Activity | Tools and Techniques |

| Library Design | Diversification of the core scaffold. | Combinatorial chemistry principles. |

| Screening | Rapid biological evaluation of the library. | HTS assays (e.g., FRET, fluorescence polarization). nih.gov |

| Data Analysis | Hit identification and SAR analysis. | Cheminformatics software, machine learning algorithms. |

| Optimization | Rational design of the next generation of compounds. | Computational modeling, SAR-guided synthesis. |

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling Benzyl 2-piperidin-4-yloxyacetate in laboratory settings?

- Methodological Answer :

- Eye/Skin Exposure : Immediately flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes. Remove contaminated clothing and seek medical attention .

- Ingestion/Inhalation : Rinse mouth with water (if conscious) or move to fresh air. Consult a physician and provide the safety data sheet .

- General Precautions : Due to limited toxicological data, assume acute toxicity and use PPE (gloves, goggles, lab coats) during handling .

Q. What synthetic routes are commonly used to prepare Benzyl 2-piperidin-4-yloxyacetate?

- Methodological Answer :

- Esterification : React piperidin-4-yloxyacetic acid with benzyl alcohol using acid catalysts (e.g., H₂SO₄) or solid-phase catalysts (e.g., ammonium cerium phosphate). Optimize molar ratios (e.g., 1:1.5 acid:alcohol) and catalyst loading (0.5–2 wt%) .

- Protection/Deprotection : Introduce benzyl groups via carbamate or ester intermediates, followed by selective deprotection .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- XRD : Resolve crystal structure using SHELXL for refinement, particularly for piperidine ring disorder analysis .

- Mass Spectrometry : Confirm molecular weight (e.g., 275.34 g/mol for analogous derivatives) via electron ionization .

- NMR : Use ¹H/¹³C NMR to verify ester and piperidine substituents (e.g., δ 4.5–5.0 ppm for benzyl protons) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance synthesis yield?

- Methodological Answer :

- Design of Experiments (DoE) : Apply uniform experimental design to test variables: reaction time (4–24 hrs), temperature (60–100°C), and catalyst type. Use data mining to identify optimal conditions (e.g., 8 hrs, 80°C, 1.5 wt% catalyst) .

- Kinetic Modeling : Fit time-conversion data to pseudo-first-order models to determine rate constants and activation energy .

Q. What computational methods are suitable for modeling molecular interactions with biological targets?

- Methodological Answer :

- Docking Studies : Use PubChem-derived 3D structures (e.g., InChIKey) in AutoDock Vina to predict binding affinities to enzymes/receptors .

- MD Simulations : Simulate interactions in GROMACS with CHARMM force fields to assess stability of ligand-protein complexes .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Test hepatic microsomal degradation to identify rapid metabolism in vivo.

- PK/PD Modeling : Correlate in vitro IC₅₀ values with plasma concentration-time profiles to adjust dosing regimens .

Q. What catalytic systems improve synthesis efficiency?

- Methodological Answer :

- Heterogeneous Catalysts : Ammonium cerium phosphate (NH₄)₂Ce(PO₄)₂·H₂O reduces side reactions and enables recyclability (3–5 cycles) .

- Enzymatic Catalysis : Lipases (e.g., CAL-B) in non-aqueous media achieve >90% conversion with minimal byproducts .

Q. What strategies resolve crystallographic disorder in the piperidine ring during X-ray analysis?

- Methodological Answer :

- Refinement Tools : Use SHELXL’s PART and SUMP instructions to model disorder, assigning occupancy factors to alternate conformations .

- ORTEP Visualization : Generate thermal ellipsoid plots to identify anisotropic displacement issues; apply restraints to bond lengths/angles .

Notes

- Safety : Always consult SDS for derivatives (e.g., CAS 142764-70-3) due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.